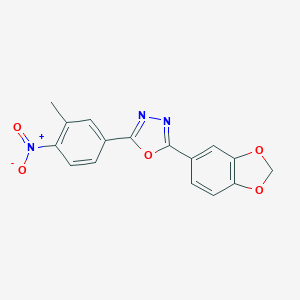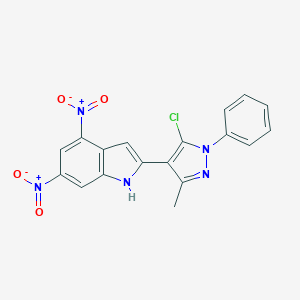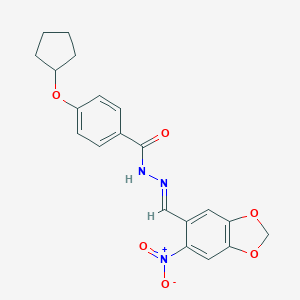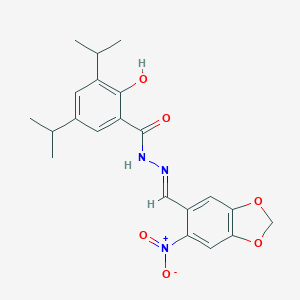![molecular formula C17H16ClN3O4S2 B454479 N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA](/img/structure/B454479.png)
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA is a complex organic compound with the molecular formula C17H16ClN3O4S2 This compound is characterized by its unique structure, which includes a thiourea group, a chlorobenzoyl group, and an ethoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-ethoxy-2-nitroaniline in the presence of a base, such as triethylamine, to yield the final thiourea compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiourea group, in particular, is known to form strong hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)THIOUREA
- N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)THIOUREA
Uniqueness
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16ClN3O4S2 |
|---|---|
Molecular Weight |
425.9g/mol |
IUPAC Name |
2-chloro-N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-3-25-10-4-7-14(15(8-10)21(23)24)19-17(26)20-16(22)12-9-11(27-2)5-6-13(12)18/h4-9H,3H2,1-2H3,(H2,19,20,22,26) |
InChI Key |
SJUDEWAICTXWST-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(2-thienyl)butylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B454397.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-4-butoxybenzohydrazide](/img/structure/B454402.png)
![5-(4-CHLOROPHENYL)-7-METHYL-N'-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE](/img/structure/B454403.png)
![3-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazino]carbonyl}-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B454408.png)
![N-cycloheptyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B454409.png)

![Ethyl 2-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454411.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B454413.png)


![N-(4-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B454421.png)
![2-hydroxy-3,5-diisopropyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B454422.png)
![ethyl 2-[1-(4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)ethylidene]hydrazinecarboxylate](/img/structure/B454424.png)
